REACTION_CXSMILES
|
[H-].[Na+].CC(C)([O-])C.[K+].Cl[CH2:10][CH:11]1[CH2:17][CH2:16][CH2:15][CH2:14][N:13]([CH2:18][CH2:19][C:20]#[N:21])[CH2:12]1.O>CN(C=O)C>[C:20]([CH:19]1[CH2:18][N:13]2[CH2:12][CH:11]([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:10]1)#[N:21] |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
3-chloromethyl-1-(2'-cyanoethyl)homopiperidine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCC1CN(CCCC1)CCC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the DMF was removed by rotary evaporation
|
Type
|
EXTRACTION
|
Details
|
Extraction of the residue
|
Type
|
CONCENTRATION
|
Details
|
with ethyl acetate, concentration and distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1CC2CCCCN(C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |